

In-Depth Technical Guide: Elucidation of Methyl 6-bromobenzo[b]thiophene-2-carboxylate

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Compound of Interest

	<i>Methyl 6-</i>
Compound Name:	<i>bromobenzo[b]thiophene-2-</i>
	<i>carboxylate</i>

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Introduction

Methyl 6-bromobenzo[b]thiophene-2-carboxylate is a heterocyclic compound belonging to the benzothiophene class of molecules. Benzothiophenes are known for their diverse pharmacological activities and are key structural motifs in various pharmaceuticals. The precise substitution pattern on the benzothiophene core is critical in determining the compound's biological and chemical properties. This guide provides a comprehensive overview of the structural elucidation of **methyl 6-bromobenzo[b]thiophene-2-carboxylate**, outlining the necessary spectroscopic analyses and a plausible synthetic route. While specific experimental data for this exact compound is not readily available in public databases, this document leverages data from closely related analogs to provide a robust predictive framework for its characterization.

Molecular Structure and Properties

The fundamental properties of **methyl 6-bromobenzo[b]thiophene-2-carboxylate** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₀ H ₇ BrO ₂ S
Molecular Weight	271.13 g/mol
CAS Number	360576-01-8
Appearance	Expected to be a solid
Melting Point	117-119 °C[1]

Predicted Spectroscopic Data for Structure Elucidation

The following tables outline the predicted spectroscopic data based on the analysis of similar compounds, such as methyl benzo[b]thiophene-2-carboxylate and other brominated benzothiophene derivatives.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.10	s	1H	H-3
~7.95	d	1H	H-4 or H-7
~7.80	d	1H	H-7 or H-4
~7.50	dd	1H	H-5
~3.90	s	3H	-OCH ₃

Note: The exact chemical shifts and coupling constants for the aromatic protons (H-4, H-5, and H-7) would require experimental verification.

Table 2: Predicted ^{13}C NMR Spectral Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~163.0	$\text{C}=\text{O}$
~142.0	C-7a
~139.0	C-3a
~135.0	C-2
~129.0	C-5
~126.0	C-4
~125.0	C-7
~120.0	C-6
~52.5	$-\text{OCH}_3$

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch ($-\text{OCH}_3$)
~1720	Strong	$\text{C}=\text{O}$ stretch (ester)
~1600-1450	Medium	Aromatic C=C stretch
~1250	Strong	C-O stretch (ester)
~850-800	Strong	C-H out-of-plane bend
~700-600	Medium	C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
270/272	Molecular ion peak (M^+ , due to $^{79}\text{Br}/^{81}\text{Br}$ isotopes)
239/241	$[\text{M} - \text{OCH}_3]^+$
211/213	$[\text{M} - \text{COOCH}_3]^+$

Experimental Protocols

While a specific protocol for the target molecule is not published, a plausible synthetic route can be adapted from general methods for benzothiophene synthesis.

Synthesis of Methyl 6-bromobenzo[b]thiophene-2-carboxylate

This synthesis can be envisioned via a Gewald-type reaction or a related cyclization strategy starting from a suitably substituted bromobenzaldehyde.

Materials:

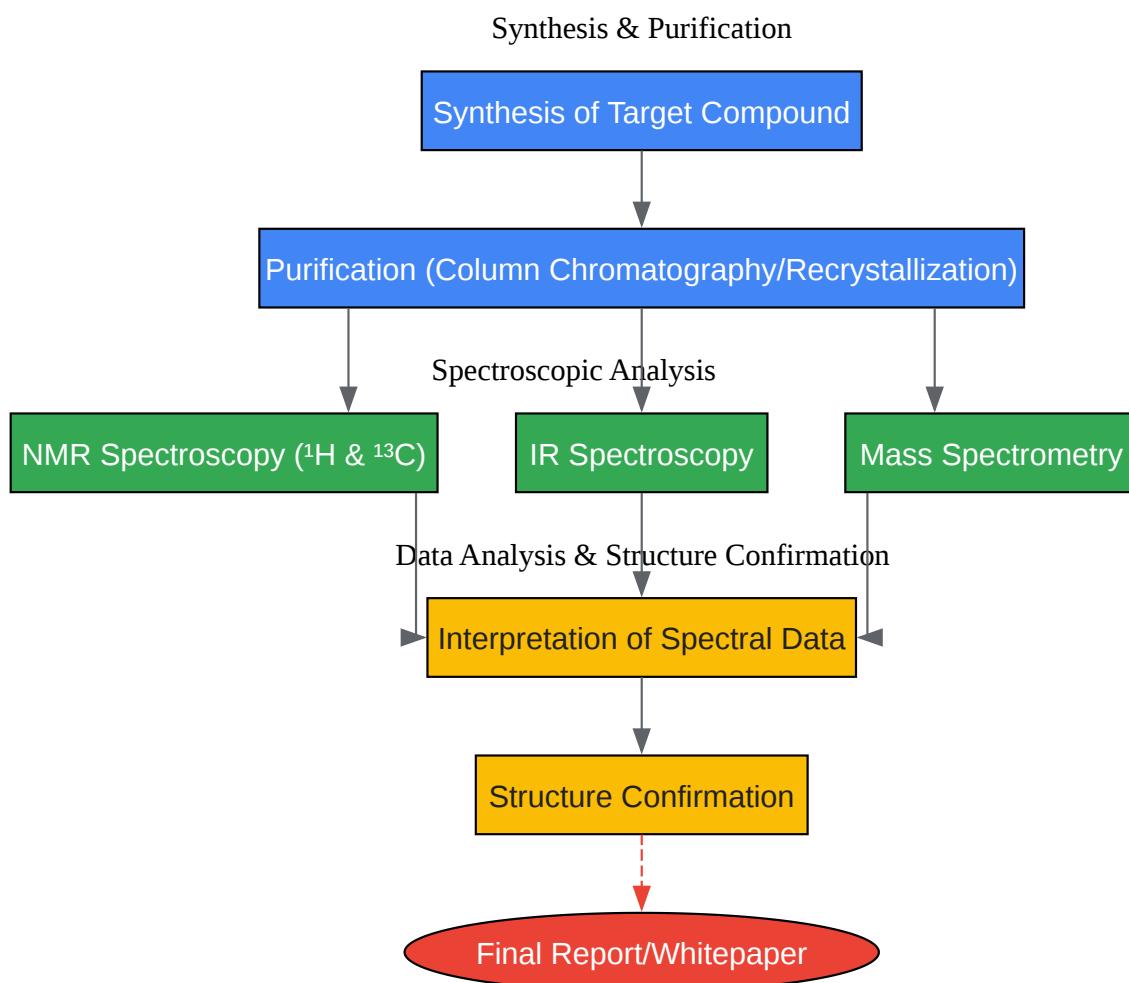
- 4-Bromo-2-fluorobenzaldehyde
- Methyl thioglycolate
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF), anhydrous
- Diethyl ether (Et_2O)
- Methanol (MeOH)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous DMF, add methyl thioglycolate (1.1 eq) and potassium carbonate (1.2 eq).
- Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous mixture with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired **methyl 6-bromobenzo[b]thiophene-2-carboxylate**.
- Further purify the product by recrystallization from methanol if necessary.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a synthesized organic compound like **methyl 6-bromobenzo[b]thiophene-2-carboxylate**.



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Caption: Workflow for the synthesis, purification, and structural elucidation of an organic compound.

Conclusion

The structural elucidation of **methyl 6-bromobenzo[b]thiophene-2-carboxylate** relies on a combination of modern spectroscopic techniques, including NMR, IR, and mass spectrometry. While direct experimental data is currently scarce, the predictive data and general synthetic

and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize and characterize this compound. The confirmed structure and availability of this molecule could be valuable for future research in medicinal chemistry and materials science.

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References

- 1. 6-BROMO-BENZO[B]THIOPHENE-2-CARBOXY LIC ACID METHYL ESTER | BoroPharm Inc. [boropharm.com]
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